molecular formula C12H13NO4S B2553249 2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione CAS No. 98184-58-8

2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione

Cat. No.: B2553249
CAS No.: 98184-58-8
M. Wt: 267.3
InChI Key: CSIJUHOYVCEFIE-UHFFFAOYSA-N
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Description

2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of solvents such as isopropanol and water, with catalysts like silica-supported niobium complexes to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of green chemistry principles, such as solventless reactions and environmentally friendly catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carbonyl groups to form alcohols or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the propyl chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Methylsulfonyl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This functional group can participate in various chemical reactions, making the compound more versatile compared to its analogs .

Properties

IUPAC Name

2-(3-methylsulfonylpropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-18(16,17)8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIJUHOYVCEFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(3-methylsulfanyl-propyl)-isoindole-1,3-dione (440 mg) in methanol (10 mL) was added a solution of oxone (1.73 g) in water (10 mL) and the reaction stirred at room temperature for 16 h. The reaction was then diluted with water (20 mL) and extracted into dichloromethane (2×20 mL). The combined organics were washed with aqueous brine solution (2×20 mL), dried (MgSO4) and reduced in vacuo to give 2-(3-methanesulfonyl-propyl)-isoindole-1,3-dione as a white solid.
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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